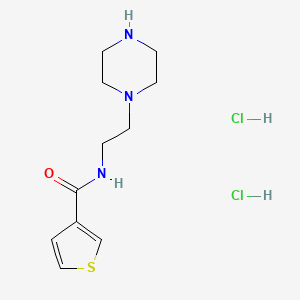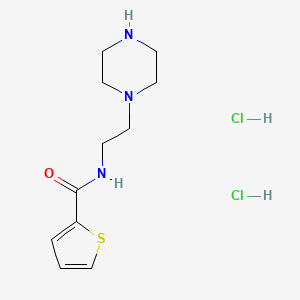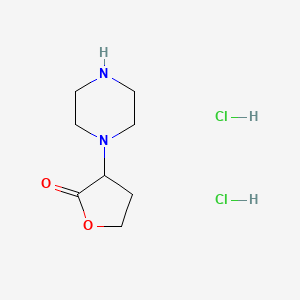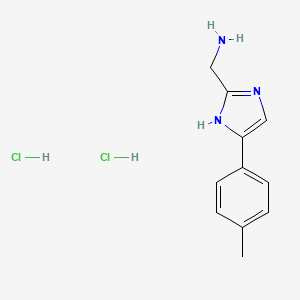
2,2',3,3',4,5',6,6'-Octabromodiphenyl ether
Overview
Description
2,2',3,3',4,5',6,6'-Octabromodiphenyl ether is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) family. These compounds are widely used in various industries to enhance the fire resistance of materials, particularly in electronics, textiles, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine (Br2) in the presence of a catalyst, such as ferric bromide (FeBr3), under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The process involves the careful addition of bromine to diphenyl ether, followed by purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like zinc (Zn) or sodium borohydride (NaBH4) are employed in the presence of a suitable solvent.
Substitution: Halogen exchange reactions can be performed using different halides, such as chlorine (Cl2) or iodine (I2), in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various brominated and non-brominated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2',3,3',4,5',6,6'-Octabromodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a model compound in the study of bromination reactions and the behavior of PBDEs in different chemical environments.
Biology: Investigated for its potential effects on biological systems, including its impact on endocrine function and developmental processes.
Medicine: Studied for its potential toxicological properties and its role in environmental health research.
Industry: Employed in the development of new flame-retardant materials and the assessment of their environmental impact.
Mechanism of Action
The mechanism by which 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can disrupt endocrine function by mimicking or interfering with the action of natural hormones, leading to potential adverse health effects.
Comparison with Similar Compounds
2,2',3,3',4,5',6,6'-Octabromodiphenyl ether is compared with other similar compounds, such as 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether (DecaBDE) and 2,2',3,3',4,5,5',6,6'-Heptabromodiphenyl ether (HeptaBDE). These compounds share similar structures and applications but differ in their degree of bromination and potential environmental impact.
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-2-6(16)11(10(20)7(3)17)21-12-8(18)4(14)1-5(15)9(12)19/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFMMKREWXIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879984 | |
| Record name | BDE-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-50-1 | |
| Record name | 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6,6'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52A340R39R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B1431149.png)
![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)




![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)

![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
